molecular formula C22H21N3O3S2 B2412351 N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 852141-51-6

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2412351
CAS No.: 852141-51-6
M. Wt: 439.55
InChI Key: URJUIFFZHFHHMG-UHFFFAOYSA-N
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Description

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that blends various functional groups, showcasing a complex structure which combines benzoyl, pyrazol, thiophene, phenyl, and ethanesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multistep organic synthesis:

  • Formation of the Pyrazole Ring: : Starting with the appropriate substituted hydrazine and an α,β-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction.

  • Benzoylation: : The pyrazole intermediate is then benzoylated using benzoyl chloride and a base like triethylamine to form the benzoyl-pyrazole.

  • Thienyl Substitution: : Introduction of the thiophene ring can be achieved through a halogenation and subsequent substitution reaction.

  • Coupling with Phenyl Ring: : The intermediate is then coupled with a 4-substituted phenyl derivative, often using a Suzuki or Stille coupling method.

  • Ethanesulfonamide Introduction: : Finally, the ethanesulfonamide group is introduced via sulfonyl chloride and an amine coupling reaction.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale-up by using:

  • Efficient Catalysts: : Palladium or nickel catalysts for coupling reactions.

  • Green Chemistry Principles: : Solvent-free or aqueous reaction conditions wherever possible to reduce environmental impact.

  • High Yield Strategies: : Optimizing reaction conditions (temperature, pressure) to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation at the pyrazole ring or the thiophene group using reagents like m-chloroperbenzoic acid.

  • Reduction: : The benzoyl group can be selectively reduced to an alcohol using agents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution on the thiophene ring with various halogenating agents.

Common Reagents and Conditions

  • Oxidation: : m-chloroperbenzoic acid, Oxone.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Bromine, chlorine in the presence of iron or aluminum chloride.

Major Products Formed

  • Oxidation: : Oxidized derivatives on the pyrazole or thiophene ring.

  • Reduction: : Benzoyl group reduced to benzyl alcohol.

  • Substitution: : Various halogenated thiophene products.

Scientific Research Applications

N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications in various fields:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential as an inhibitor for certain enzymes due to its complex structure.

  • Industry: : Used in the development of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism by which N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exerts its effects often involves:

  • Molecular Targets: : Targeting specific enzymes or receptors, inhibiting their activity.

  • Pathways Involved: : Can interfere with signaling pathways by binding to active sites or allosteric sites on enzymes or receptors, leading to altered biological activity.

Comparison with Similar Compounds

Compared to other similar compounds, such as:

  • N-(4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide: N-(4-(1-benzoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits unique properties due to the thiophene ring, which can influence electronic properties and reactivity, making it a valuable compound for further research and applications.

There you have it, a detailed dive into the world of this compound! Quite the mouthful but an incredibly fascinating compound.

Properties

IUPAC Name

N-[4-(2-benzoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-2-30(27,28)24-18-12-10-16(11-13-18)19-15-20(21-9-6-14-29-21)25(23-19)22(26)17-7-4-3-5-8-17/h3-14,20,24H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUIFFZHFHHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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